

Discovery and Development of ML385

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Compound of Interest

Compound Name: ML385

Cat. No.: B15607885

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ML385 was identified through a quantitative high-throughput screening (qHTS) of the Molecular Libraries Small Molecule Repository (MLSMR), which contains approximately 400,000 small molecules.[1][2] The screening assay was designed to identify inhibitors of NRF2 transcriptional activity.[3] This effort led to the discovery of a thiazole-indoline compound series, and subsequent medicinal chemistry optimization resulted in the identification of **ML385** as a novel and specific NRF2 inhibitor.[2][3]

ML385 directly interacts with the NRF2 protein, specifically binding to the Neh1 domain, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain.[3][4][5] This binding interferes with the formation of the NRF2-MAFG (V-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homolog G) protein complex and prevents its binding to regulatory DNA sequences known as Antioxidant Response Elements (AREs).[3][4][5] By inhibiting the transcriptional activity of NRF2, **ML385** blocks the expression of its downstream target genes, which are involved in antioxidant defense, drug detoxification, and metabolic reprogramming.[1][3]

Preclinical studies have demonstrated the efficacy of **ML385** in various cancer models, particularly in non-small cell lung cancer (NSCLC) with mutations in the KEAP1 gene, which lead to the constitutive activation of NRF2.[3] **ML385** has been shown to enhance the cytotoxicity of chemotherapeutic agents such as carboplatin, doxorubicin, and taxol in NSCLC cells.[3] In addition to its anticancer properties, **ML385** has been investigated for its role in modulating the PI3K-mTOR signaling pathway and in sensitizing cancer cells to other targeted therapies.[6]

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of **ML385**.

Table 1: In Vitro Activity of **ML385**

Parameter	Value	Cell Line/System	Reference
IC50 (NRF2 inhibition)	1.9 μ M	Fluorescence Polarization Assay	[7][8][9]
Maximum Inhibitory Concentration (NRF2 transcriptional activity)	5 μ M	A549 lung cancer cells	[3]
IC50 of BKM120 (PI3K inhibitor) alone	15.46 μ M	MGH7 lung cancer cells	[6]
IC50 of BKM120 with 5 μ M ML385	5.503 μ M	MGH7 lung cancer cells	[6]

Table 2: In Vivo Pharmacokinetics and Dosing of **ML385**

Parameter	Value	Species	Dosing Route	Reference
Half-life (t1/2)	2.82 h	CD-1 mice	Intraperitoneal (IP)	[8]
In vivo efficacy dose	30 mg/kg	Athymic nude mice	Intraperitoneal (IP)	[9]
Combination therapy dose (with Carboplatin)	30 mg/kg ML385, 5 mg/kg Carboplatin	Athymic nude mice	Intraperitoneal (IP)	[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the development and characterization of **ML385** are provided below.

Quantitative High-Throughput Screening (qHTS)

This protocol outlines the general steps for the qHTS campaign that led to the discovery of **ML385**.

- **Assay Principle:** A cell-based reporter gene assay is used to measure NRF2 transcriptional activity. This is often multiplexed with a cytotoxicity readout to identify specific inhibitors.^[1]
- **Compound Library:** The Molecular Libraries Small Molecule Repository (MLSMR), containing approximately 400,000 compounds, is screened.^[1]
- **Plate Preparation:** Compounds are plated in a 1,536-well format across a range of concentrations (e.g., seven 5-fold dilutions) to generate concentration-response curves.
- **Cell Seeding:** A suitable cell line with a stable NRF2 reporter construct is seeded into the assay plates.
- **Incubation:** Cells are incubated with the compounds for a defined period to allow for modulation of NRF2 activity.
- **Signal Detection:** The reporter gene signal (e.g., luminescence or fluorescence) and cytotoxicity are measured using a plate reader.
- **Data Analysis:** Concentration-response curves are fitted and classified to identify active compounds and determine their potency and efficacy.

Fluorescence Polarization Assay for NRF2-DNA Binding

This assay is used to determine the inhibitory effect of **ML385** on the binding of the NRF2-MAFG complex to DNA.

- **Reagents:** Purified NRF2 and MAFG proteins, fluorescein-labeled DNA duplex containing the ARE sequence.
- **Reaction Setup:** A reaction mixture containing the purified proteins and the labeled DNA probe is prepared in a suitable buffer.
- **Compound Addition:** **ML385** is added to the reaction mixture at various concentrations.

- Incubation: The reaction is incubated to allow for binding to reach equilibrium.
- Measurement: Fluorescence polarization (anisotropy) is measured using a plate reader. A decrease in anisotropy indicates the dissociation of the NRF2-MAFG complex from the DNA probe.
- Data Analysis: The IC50 value is calculated from the dose-response curve of anisotropy versus **ML385** concentration.[\[6\]](#)

Western Blot Analysis

This protocol is used to assess the protein levels of NRF2 and its downstream targets, as well as components of other signaling pathways.

- Cell Lysis: Cells treated with **ML385** or vehicle are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
- Sample Preparation: 20-30 µg of protein per sample is mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes.
- SDS-PAGE: The protein samples are separated on a polyacrylamide gel by electrophoresis.
- Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
- Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: The membrane is incubated with primary antibodies against NRF2, NQO1, HO-1, p-AKT, AKT, p-S6, S6, RagD, etc., overnight at 4°C.
- Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Clonogenic Assay

This assay assesses the long-term proliferative capacity of cells after treatment with **ML385**.

- **Cell Seeding:** Cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates and allowed to attach overnight.
- **Treatment:** Cells are treated with various concentrations of **ML385**, alone or in combination with other drugs, for a specified duration (e.g., 72 hours).
- **Recovery:** The drug-containing medium is replaced with fresh medium, and the cells are allowed to grow for 10-14 days until visible colonies are formed.
- **Staining:** Colonies are fixed with methanol and stained with 0.5% crystal violet.
- **Quantification:** The number of colonies containing at least 50 cells is counted.

Cell Viability Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability.

- **Cell Seeding:** Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well.
- **Treatment:** Cells are treated with a range of concentrations of **ML385** for 24, 48, or 72 hours.
- **Reagent Addition:** MTT or MTS reagent is added to each well and incubated for 1-4 hours at 37°C.
- **Solubilization (for MTT):** A solubilization solution is added to dissolve the formazan crystals.
- **Measurement:** The absorbance is read at the appropriate wavelength using a microplate reader.

In Vivo Subcutaneous Xenograft Model

This model is used to evaluate the antitumor efficacy of **ML385** in vivo.

- **Cell Implantation:** Human cancer cells (e.g., A549, H460) are suspended in Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).

- **Tumor Growth:** Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
- **Treatment:** Mice are randomized into treatment groups and treated with vehicle, **ML385** (e.g., 30 mg/kg, IP, daily), carboplatin (e.g., 5 mg/kg, IP, weekly), or a combination of both.
- **Tumor Measurement:** Tumor volume is measured bi-weekly with calipers using the formula: $(\text{length} \times \text{width}^2) / 2$.
- **Endpoint:** The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., Western blot, IHC).

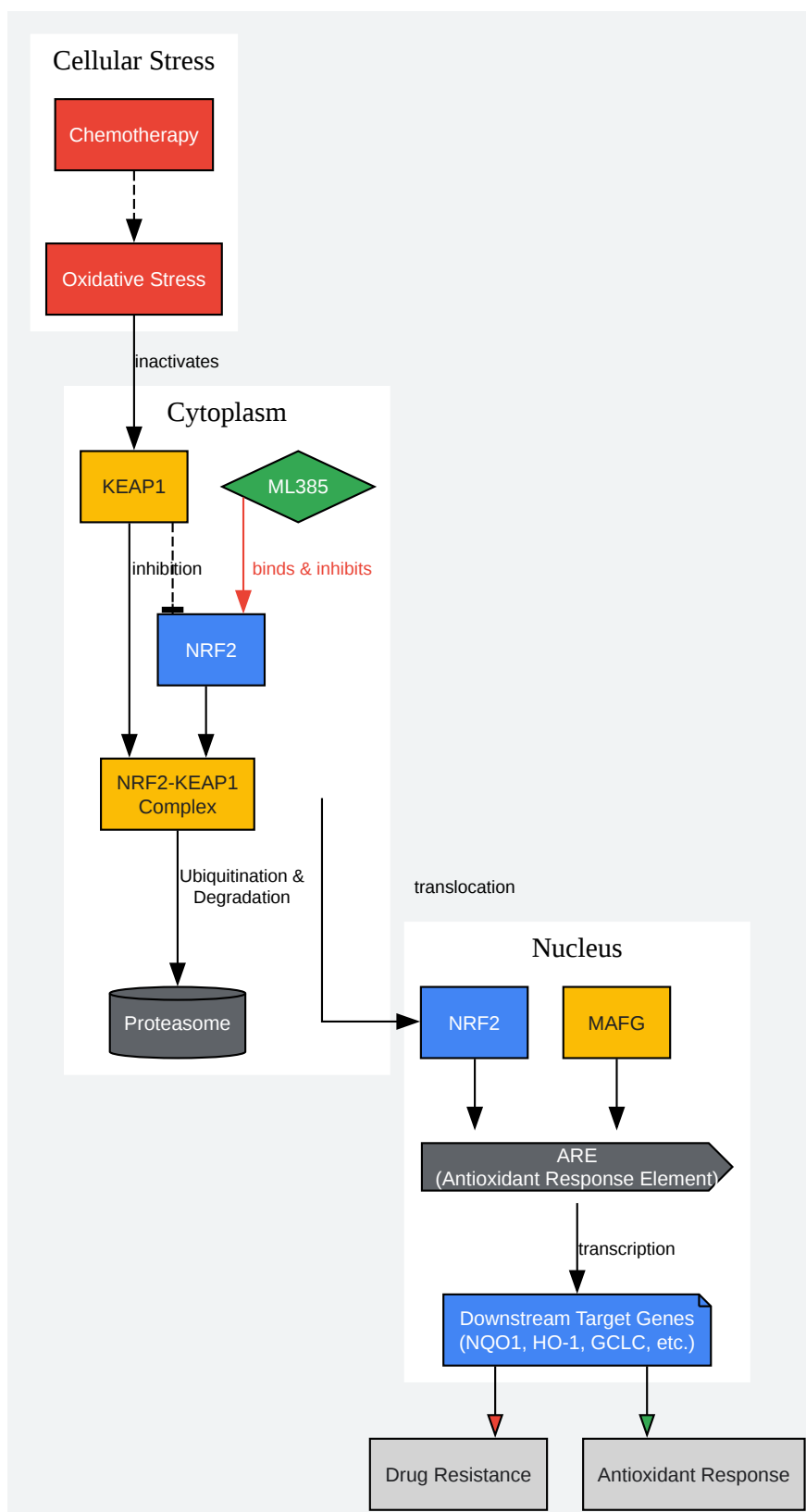
Immunofluorescence for mTORC1 Localization

This protocol is used to visualize the recruitment of mTOR to lysosomes.

- **Cell Culture and Treatment:** Cells are grown on coverslips and treated with **ML385**. They may be subjected to amino acid starvation and re-stimulation to observe mTORC1 dynamics.
- **Fixation and Permeabilization:** Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent-based buffer.
- **Blocking:** Cells are blocked with a solution containing serum to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Cells are incubated with primary antibodies against mTOR and a lysosomal marker (e.g., LAMP2).
- **Secondary Antibody Incubation:** Cells are incubated with fluorescently labeled secondary antibodies.
- **Mounting and Imaging:** Coverslips are mounted on slides with a DAPI-containing mounting medium, and images are acquired using a confocal microscope.
- **Colocalization Analysis:** The degree of colocalization between mTOR and the lysosomal marker is quantified.

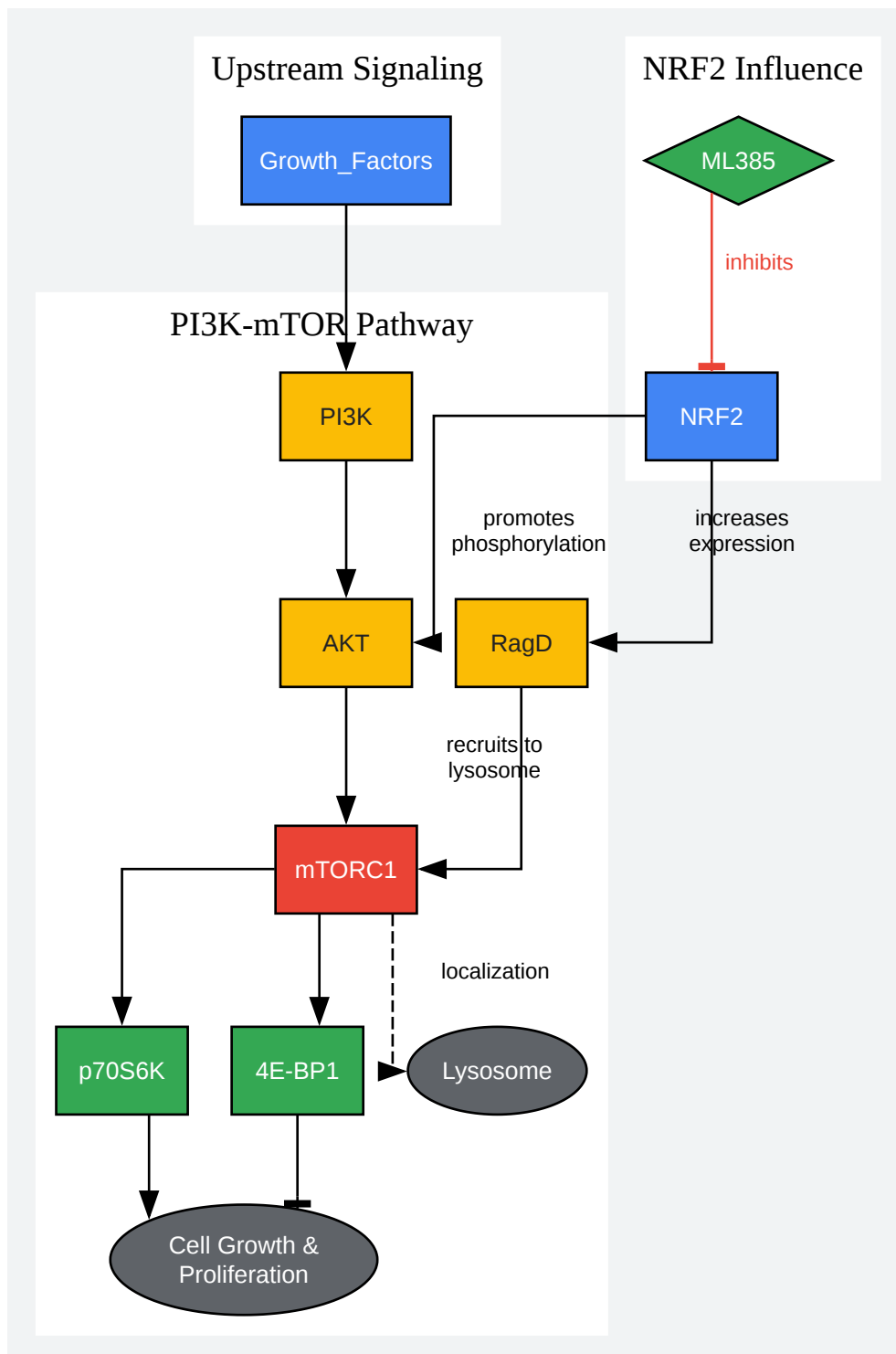
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to **ML385**.

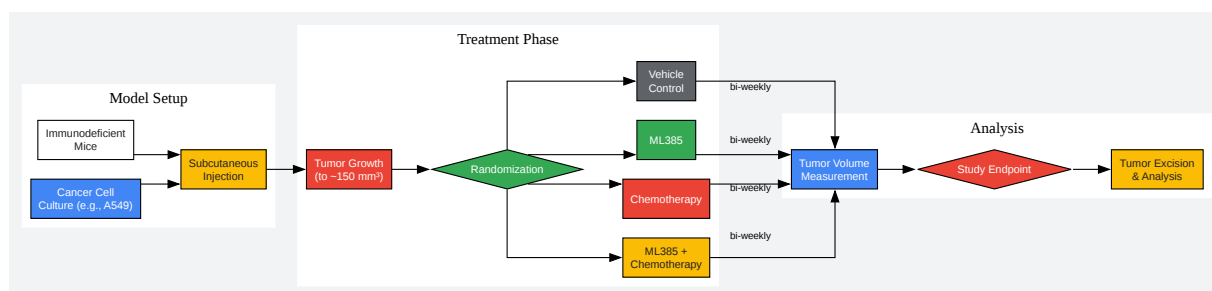


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Caption: NRF2 signaling pathway and the inhibitory action of **ML385**.

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Caption: Influence of **ML385** on the PI3K-mTOR signaling pathway via NRF2.



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Caption: Experimental workflow for in vivo subcutaneous xenograft studies with **ML385**.

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